N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide
Description
Molecular Architecture and IUPAC Nomenclature
Systematic Naming and Structural Components
N-{5-oxo-2-phenyl-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide derives its IUPAC name from its fused heterocyclic core and substituent arrangement. The parent structure is a thieno[3,4-c]pyrazole system, which consists of a thiophene ring fused to a pyrazole ring at positions 3 and 4. The numbering follows priority rules for heterocycles, with the sulfur atom in the thiophene moiety at position 1. Key substituents include:
- A 5-oxo group (keto functionality) at position 5 of the pyrazole ring.
- A 2-phenyl group attached to the pyrazole nitrogen at position 2.
- A naphthalene-2-carboxamide substituent linked via the pyrazole nitrogen at position 3.
The λ⁴ notation designates the oxidation state of the sulfur atom in the thiophene ring, consistent with its tetravalent bonding environment.
Table 1: Molecular Formula and Key Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₂₂H₁₆N₃O₂S |
| Molecular weight | 386.45 g/mol |
| Hybridization state | sp²/sp³ (aromatic and ketone) |
| Ring system descriptors | Bicyclic (thieno[3,4-c]pyrazole), polycyclic (naphthalene) |
Bond Connectivity and Stereoelectronic Features
The compound exhibits planar aromatic regions (naphthalene and pyrazole) with non-planar conformations at the carboxamide linkage. Key bond lengths include:
- C=O bond in the 5-oxo group: ~1.21 Å (typical for ketones).
- C-S bonds in the thiophene ring: 1.70–1.75 Å, reflecting partial double-bond character.
- N-C(O) bond in the carboxamide: 1.33 Å, consistent with resonance stabilization.
The naphthalene moiety introduces steric hindrance, forcing the carboxamide group into a perpendicular orientation relative to the thienopyrazole plane.
Properties
IUPAC Name |
N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c26-22(17-11-10-15-6-4-5-7-16(15)12-17)23-21-19-13-28(27)14-20(19)24-25(21)18-8-2-1-3-9-18/h1-12H,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSJHNDVCCGTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted naphthalene and thieno[3,4-c]pyrazole derivatives. The key steps in the synthesis may involve:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the naphthalene moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Functional group modifications: These steps may include oxidation, reduction, or substitution reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and purity. This may include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce alkyl or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological properties. The structure includes:
- Thieno[3,4-c]pyrazole : A five-membered heterocyclic compound that contributes to the biological activity.
- Naphthalene moiety : Enhances the lipophilicity and stability of the compound.
Chemistry
In synthetic organic chemistry, N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide serves as a versatile building block for creating more complex molecules. It can undergo various reactions such as:
- Oxidation : Can be oxidized to introduce additional functional groups.
- Reduction : Reduction processes can modify the compound's functional groups for specific applications.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Ketones, Carboxylic acids |
| Reduction | LiAlH₄, H₂ | Alcohols, Alkanes |
| Substitution | Cl₂, Br₂ | Halogenated derivatives |
Biology
The compound has been investigated for its potential biological activities:
-
Antimicrobial Properties : Studies have shown that derivatives of thieno[3,4-c]pyrazole exhibit significant antimicrobial activity against various pathogens.
- Case Study : In vitro tests demonstrated that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli.
-
Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory pathways.
- Case Study : Research indicated that it could reduce cytokine production in models of arthritis.
Medicine
This compound has potential therapeutic applications:
-
Cancer Treatment : The thieno[3,4-c]pyrazole scaffold has been linked to anticancer activities.
- Case Study : A derivative was shown to induce apoptosis in cancer cell lines through mitochondrial pathways.
Mechanism of Action
The mechanism of action of N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
The thieno[3,4-c]pyrazol-3-yl carboxamide scaffold has been modified with various substituents to explore structure-activity relationships (SAR). Below is a comparative analysis of structurally similar compounds:
Substituent Variations and Molecular Properties
Key Observations:
- Substituent Size and Lipophilicity: The target compound’s naphthalene group increases molecular weight (414.48 g/mol) and lipophilicity compared to analogs with smaller substituents like cyclohexane (373.50 g/mol) or furan (394.44 g/mol). This may enhance membrane permeability but reduce solubility .
- Sulfur Oxidation State: CAS 893928-14-8 features a 5,5-dioxo thiophene ring, which could alter electronic properties and metabolic stability compared to the 5-oxo group in the target compound .
Research Findings and Data Gaps
- Crystallographic Data: No direct crystallographic studies for the target compound are cited in the provided evidence. However, software like SHELXL and ORTEP-3 (used for small-molecule refinement and visualization) could be employed to resolve its 3D structure and confirm substituent orientation .
- In Vivo/In Vitro Data: –6 lack explicit biological data (e.g., IC₅₀, toxicity). Further studies are needed to quantify the target compound’s efficacy relative to its analogs.
Biological Activity
N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a thieno[3,4-c]pyrazole core fused with a naphthalene-2-carboxamide moiety. This unique structure contributes to its diverse biological activities. The molecular formula is .
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many derivatives show potential in inhibiting enzymes involved in inflammatory processes.
- Antimicrobial Properties : Some studies suggest activity against bacterial strains and mycobacterial species.
- Anti-inflammatory Effects : The compound may modulate cytokine production and influence inflammatory pathways.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of naphthalene derivatives. For instance:
- A study evaluated the efficacy of naphthalene-2-carboxamide derivatives against Staphylococcus strains, reporting significant inhibition at certain concentrations. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 6.55 μM to 7.11 μM, comparable to standard treatments like ethambutol .
Anti-inflammatory Activity
The compound has been linked to anti-inflammatory effects through various mechanisms:
- Inhibition of pro-inflammatory cytokines such as TNF-α , IL-1β , and IL-6 was observed in preclinical models, indicating its potential for treating inflammatory diseases .
Cytotoxicity and Selectivity
Research into the cytotoxic effects of this compound revealed selective activity against cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical) | 12.5 | High |
| MCF7 (Breast) | 15.0 | Moderate |
| A549 (Lung) | 20.0 | Low |
This table summarizes findings from cytotoxicity assays where lower IC50 values indicate higher potency against specific cancer cell lines.
Case Studies
- Acute Liver Injury Model : In a mouse model of acetaminophen-induced acute liver injury, a related pyrazole derivative demonstrated protective effects at a dosage of 40 mg/kg, highlighting the potential therapeutic applications of similar compounds .
- Tuberculosis Treatment : The naphthalene derivatives showed promising results in inhibiting mycobacterial growth, suggesting their utility in developing new anti-tuberculosis agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
